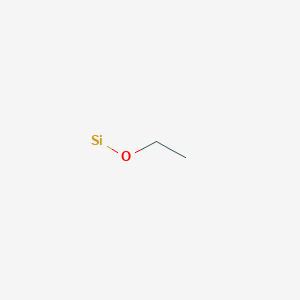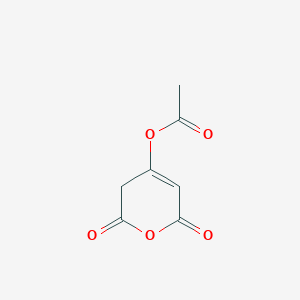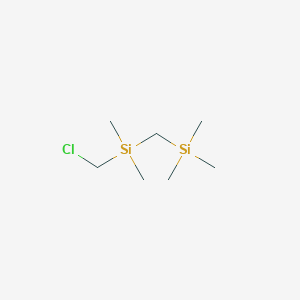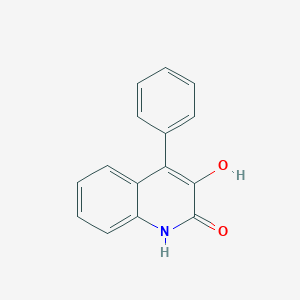
1,3-Disilaindan, 1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Disilaindan, 1,3-dimethyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of organosilicon compounds, which have been widely studied for their diverse applications in various fields, including materials science, electronics, and biotechnology. In
Wirkmechanismus
The mechanism of action of 1,3-Disilaindan, 1,3-dimethyl- is not well understood, but it is believed to involve the interaction of the silicon atoms with various biological molecules, such as proteins, nucleic acids, and lipids. This interaction can lead to changes in the structure and function of these molecules, which can affect various biological processes, such as enzyme activity, gene expression, and membrane permeability.
Biochemical and Physiological Effects
1,3-Disilaindan, 1,3-dimethyl- has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that this compound can affect the behavior and physiology of various organisms, such as zebrafish and mice, but the exact mechanisms are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Disilaindan, 1,3-dimethyl- has several advantages for lab experiments, such as its high purity, stability, and compatibility with various solvents and reagents. However, this compound also has some limitations, such as its high cost, low availability, and potential toxicity, which can affect the reproducibility and safety of the experiments.
Zukünftige Richtungen
1,3-Disilaindan, 1,3-dimethyl- has several potential future directions for scientific research, such as:
- Further studies on the mechanism of action and physiological effects of this compound, using advanced techniques such as proteomics, genomics, and metabolomics.
- Development of new synthesis methods and optimization of the existing methods, to improve the yield, purity, and cost-effectiveness of this compound.
- Exploration of new applications of this compound in various fields, such as medicine, agriculture, and environmental science, by identifying its unique properties and potential benefits.
- Investigation of the potential toxicity and safety of this compound, using various in vitro and in vivo models, to ensure its safe use in scientific research.
Conclusion
1,3-Disilaindan, 1,3-dimethyl- is a promising compound for scientific research, due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations for scientific research.
Synthesemethoden
The synthesis of 1,3-Disilaindan, 1,3-dimethyl- can be achieved through various methods, including the reaction of 1,3-cyclohexadiene with dichlorosilane in the presence of a base, or the reaction of 1,3-disilabenzene with a methylating agent. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalysts.
Wissenschaftliche Forschungsanwendungen
1,3-Disilaindan, 1,3-dimethyl- has been studied for its potential applications in various scientific fields, including materials science, catalysis, and biotechnology. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride, which have high hardness and thermal stability. In catalysis, 1,3-Disilaindan, 1,3-dimethyl- has been used as a ligand for transition metal catalysts, which can improve the efficiency and selectivity of various reactions. In biotechnology, this compound has been studied for its potential applications in drug delivery, imaging, and sensing, due to its unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
17864-73-2 |
|---|---|
Molekularformel |
C9H12Si2 |
Molekulargewicht |
176.36 g/mol |
InChI |
InChI=1S/C9H12Si2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
MBNSGSCFQVFOKW-UHFFFAOYSA-N |
SMILES |
C[Si]1C[Si](C2=CC=CC=C21)C |
Kanonische SMILES |
C[Si]1C[Si](C2=CC=CC=C21)C |
Synonyme |
1,3-Dimethyl-1,3-disilaindane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[c,g]fluorene](/img/structure/B94285.png)

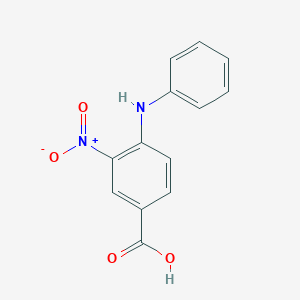



![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
